molecular formula C11H8Cl2N6O2 B6431705 6-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-nitropyrimidin-4-amine CAS No. 325734-17-6

6-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-nitropyrimidin-4-amine

Cat. No.: B6431705
CAS No.: 325734-17-6
M. Wt: 327.12 g/mol
InChI Key: RQTVURRRDLWOOK-HAVNEIBRSA-N
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Description

This compound is a pyrimidine derivative featuring a 5-nitro group, a 4-amino substituent, and a hydrazine-linked 2,4-dichlorophenyl moiety at position 4. The nitro group at position 5 introduces electron-withdrawing effects, which may enhance reactivity and influence binding to biological targets.

Synthesis of such compounds typically involves nucleophilic substitution reactions on chlorinated pyrimidine precursors. For example, hydrazine derivatives can displace chloro groups under reflux with bases like triethylamine, as seen in related pyrimidine syntheses .

Properties

IUPAC Name

4-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N6O2/c12-7-2-1-6(8(13)3-7)4-17-18-11-9(19(20)21)10(14)15-5-16-11/h1-5H,(H3,14,15,16,18)/b17-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTVURRRDLWOOK-HAVNEIBRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NNC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=N/NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-nitropyrimidin-4-amine is a hydrazone derivative that has garnered attention for its potential biological activities. This compound belongs to a class of hydrazide-hydrazones known for their diverse pharmacological properties, including antimicrobial and anticancer effects.

Chemical Structure

The molecular structure of 6-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-nitropyrimidin-4-amine features a pyrimidine ring substituted with a nitro group and a hydrazone linkage. Its IUPAC name reflects its complex architecture, which plays a crucial role in its biological interactions.

Antimicrobial Properties

Hydrazone derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal effects. The hydrazide-hydrazone moiety is particularly noted for its antibacterial properties against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogenic fungi.

Table 1: Antimicrobial Activity of Hydrazone Derivatives

CompoundActivityMIC (μg/mL)Reference
Compound AAntibacterial (S. aureus)3.91
Compound BAntifungal (C. albicans)7.81
6-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-nitropyrimidin-4-amineTBDTBDTBD

Anticancer Activity

The anticancer potential of hydrazone derivatives has also been documented, with some studies indicating that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The mechanism of action often involves interaction with DNA or specific enzymes related to cancer cell metabolism.

Case Studies

Recent studies have highlighted the efficacy of hydrazone compounds in treating resistant bacterial strains and various cancers:

  • Antibacterial Study : A compound structurally related to our target showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value significantly lower than conventional antibiotics like ampicillin .
  • Anticancer Research : Another study demonstrated that a similar hydrazone derivative exhibited notable cytotoxicity against human cancer cell lines, suggesting that the nitro group may enhance the compound's effectiveness by facilitating reactive oxygen species (ROS) generation .

The biological activity of 6-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-nitropyrimidin-4-amine is hypothesized to involve:

  • Enzyme Inhibition : Binding to target enzymes such as DNA gyrase or topoisomerases, disrupting DNA replication in bacteria and cancer cells.
  • Cell Membrane Disruption : Interfering with bacterial cell wall synthesis or integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural Analogues and Substituent Effects

The target compound’s activity and physicochemical properties can be contextualized against pyrimidines with varying substituents:

Compound Name Substituents (Positions) Key Structural Differences Biological Activity Reference
Target Compound 5-NO₂, 6-(E)-hydrazine-2,4-Cl₂C₆H₃ High lipophilicity, rigid hydrazine Not explicitly reported
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 4-NH-(2-FC₆H₄), 5-CH₂NH(4-MeOC₆H₄) Methoxy enhances solubility Antimicrobial
4-(2-Chloro-4-nitrophenyl)-6-methylpyrimidin-2-amine 2-NH₂, 4-(2-Cl-4-NO₂C₆H₃), 6-CH₃ Methyl reduces steric hindrance Not reported
4-{6-[(E)-2-[(3-methylphenyl)methylidene]hydrazin-1-yl]-2-[2-(pyridin-2-yl)ethoxy]pyrimidin-4-yl}morpholine 2-OCH₂CH₂C₅H₄N, 4-morpholine Morpholine improves water solubility Not reported

Key Observations :

  • Lipophilicity : The 2,4-dichlorophenyl group in the target compound increases lipophilicity compared to fluorophenyl () or methoxyphenyl substituents, which may enhance cellular uptake but reduce aqueous solubility .
  • Conformational Rigidity: The (E)-hydrazine linker in the target compound imposes spatial constraints, contrasting with flexible aminomethyl groups in ’s compound. This rigidity may improve target selectivity .
Crystallographic and Conformational Analysis

highlights that substituent orientation impacts molecular packing and hydrogen bonding. For example:

  • The dihedral angle between the pyrimidine ring and fluorophenyl group in ’s compound is 12.8°, enabling intramolecular N–H⋯N hydrogen bonding .
  • The target compound’s hydrazine group may form intermolecular hydrogen bonds with the nitro group, influencing crystal stability and solubility.

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